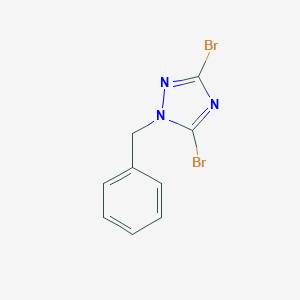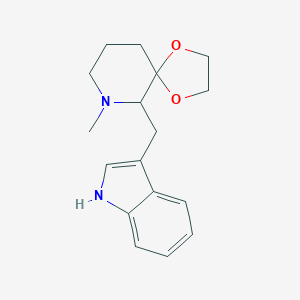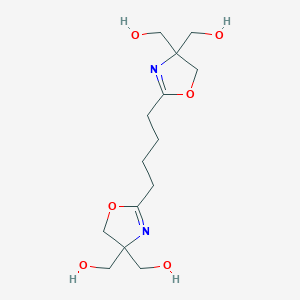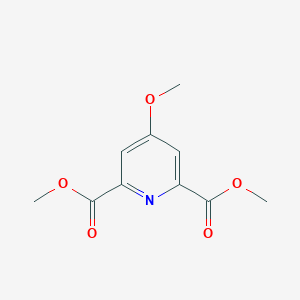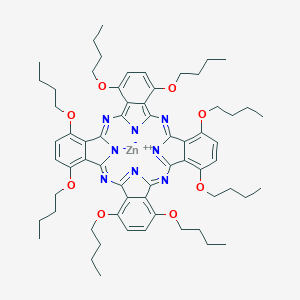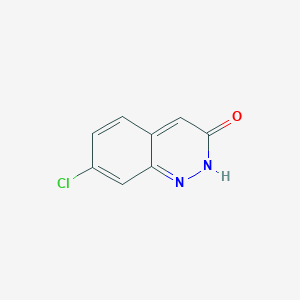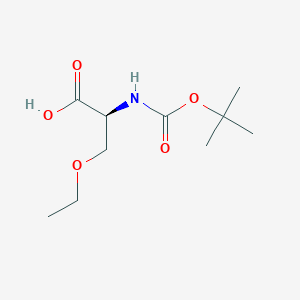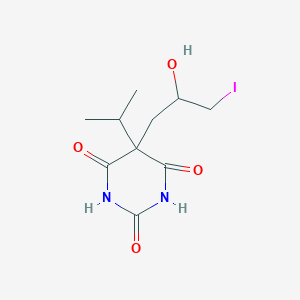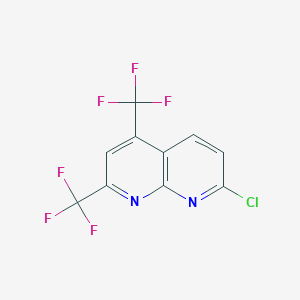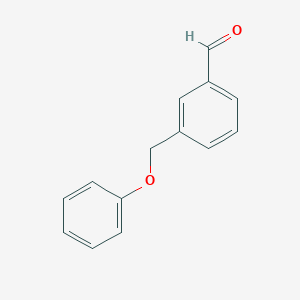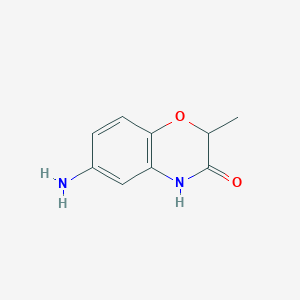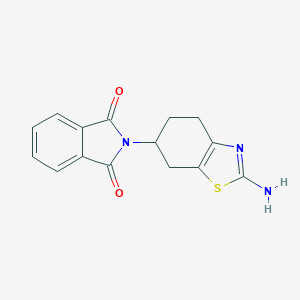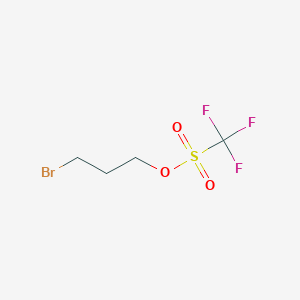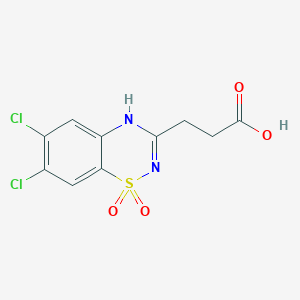
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is used to treat various conditions such as arthritis, menstrual cramps, and acute pain. Diclofenac is also used in veterinary medicine to treat pain and inflammation in animals.
作用机制
Diclofenac works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting the production of prostaglandins, Diclofenac reduces inflammation and pain.
生化和生理效应
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to inhibit the synthesis of leukotrienes, which are involved in the inflammatory response. Diclofenac has been shown to reduce pain and inflammation in a number of conditions, including arthritis and menstrual cramps.
实验室实验的优点和局限性
Diclofenac has a number of advantages and limitations for lab experiments. One advantage is that it is widely available and relatively inexpensive. It is also easy to administer and has a well-established safety profile. However, one limitation is that it can have variable effects depending on the dose and route of administration. Another limitation is that it can have off-target effects, which can complicate data interpretation.
未来方向
There are a number of future directions for research on Diclofenac. One area of research is to better understand the mechanisms of action of Diclofenac, particularly with respect to its off-target effects. Another area of research is to develop new formulations of Diclofenac that are more effective and have fewer side effects. Additionally, there is a need for more research on the long-term effects of Diclofenac use, particularly with respect to its effects on cardiovascular health. Finally, there is a need for more research on the use of Diclofenac in veterinary medicine, particularly with respect to its efficacy and safety in different animal species.
合成方法
Diclofenac can be synthesized by reacting 2-amino-5-chlorobenzophenone with thionyl chloride to form 2-chloro-5-chlorosulfonylbenzophenone. This intermediate is then reacted with 2-aminothiophenol to form Diclofenac.
科学研究应用
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain. Diclofenac is also known to inhibit the synthesis of leukotrienes, another group of lipid compounds that are involved in the inflammatory response.
属性
CAS 编号 |
101063-94-9 |
|---|---|
产品名称 |
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide |
分子式 |
C10H8Cl2N2O4S |
分子量 |
323.15 g/mol |
IUPAC 名称 |
3-(6,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid |
InChI |
InChI=1S/C10H8Cl2N2O4S/c11-5-3-7-8(4-6(5)12)19(17,18)14-9(13-7)1-2-10(15)16/h3-4H,1-2H2,(H,13,14)(H,15,16) |
InChI 键 |
PRRUPJPSHMZJJX-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)CCC(=O)O |
规范 SMILES |
C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



